2,2-dimethylbutanethioic S-acid
Overview
Description
2,2-Dimethylbutanethioic S-acid is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its sulfur atom bonded to a carboxylic acid group, making it a thioacid. It is a derivative of butanoic acid with two methyl groups attached to the second carbon atom.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the oxidation of 2,2-dimethylbutanethiol using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through the reaction of 2,2-dimethylbutan-1-ol with thionyl chloride (SOCl₂) followed by hydrolysis.
Types of Reactions:
Reduction: Reduction reactions are less common but can involve converting the thioacid to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: 2,2-Dimethylbutanedioic acid.
Reduction: 2,2-Dimethylbutan-1-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylbutanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur in biological systems.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethylbutanethioic S-acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to sulfur-containing groups.
Pathways Involved: It may be involved in pathways related to sulfur metabolism and detoxification processes.
Comparison with Similar Compounds
2,2-Dimethylbutanethioic S-acid is similar to other thioacids such as 2,2-dimethylbutanedioic acid and 2,2-dimethylbutanoic acid. its unique structure, with the sulfur atom bonded to the carboxylic acid group, sets it apart from these compounds. Other similar compounds include:
2,2-Dimethylbutanedioic acid: A dicarboxylic acid derivative.
2,2-Dimethylbutanoic acid: A fatty acid derivative.
Properties
IUPAC Name |
2,2-dimethylbutanethioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVOKUQFTYCBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427383 | |
Record name | 2,2-dimethylbutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75678-47-6 | |
Record name | 2,2-dimethylbutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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